Nadifloxacin

Descripción

Chemical Identity and Nomenclature of Nadifloxacin

Systematic IUPAC Nomenclature and Structural Descriptors

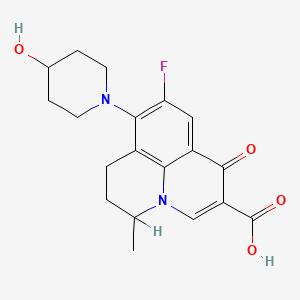

This compound is systematically named 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid . This nomenclature reflects its complex tricyclic structure, which integrates a fluoroquinolone core with a hydroxypiperidine substituent. The azatricyclo framework comprises a quinoline ring fused to a piperidine moiety, with a methyl group at position 12 and a carboxylic acid functional group at position 3.

The structural uniqueness of this compound lies in its 1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene system, which distinguishes it from other fluoroquinolones like ciprofloxacin or ofloxacin. This tricyclic arrangement enhances its binding affinity to bacterial DNA gyrase while contributing to its stability against enzymatic degradation.

Molecular Formula and Stereochemical Configuration

Molecular Formula

This compound’s molecular formula is C₁₉H₂₁FN₂O₄ , with a molar mass of 360.38 g/mol . The formula encapsulates:

- A fluorine atom at position 7 of the quinolone core.

- A hydroxypiperidine ring at position 8.

- A methyl group at position 12.

Stereochemical Configuration

This compound exists as a racemic mixture of two enantiomers: R-nadifloxacin and S-nadifloxacin (levothis compound). The chiral center resides at position 12 (methyl-bearing carbon) within the tricyclic system.

The S-enantiomer demonstrates superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens compared to the R-form. However, the racemic mixture is typically used in topical formulations due to synergistic effects and stability.

Registry Identifiers and Cross-Platform Chemical Databases

This compound is registered across multiple chemical databases, facilitating global standardization and research accessibility. Key identifiers include:

These identifiers enable precise tracking in pharmacological research, regulatory submissions, and industrial applications. For example, PubChem’s entry (CID 4410) provides detailed physicochemical data, while DrugBank (DB12447) catalogs its mechanism of action and targets.

Propiedades

IUPAC Name |

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046483 | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124858-35-1 | |

| Record name | Nadifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124858-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadifloxacin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadifloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124858-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Enantioselective Synthesis of S-(-)-Nadifloxacin

Starting Materials and Quinoline Formation

The synthesis begins with 3,4-difluoro-6-acetobromanilide as the primary starting material. Under Skraup quinoline synthesis conditions (concentrated sulfuric acid and nitrobenzene), this compound reacts with crotonaldehyde to form the quinoline backbone. The reaction proceeds via cyclization, with nitrobenzene acting as an oxidizing agent to aromatize the intermediate dihydroquinoline. Precise temperature control (110–130°C) ensures a yield of 78–85%, as reported in the CN101298452A patent.

Hydrogenation and Chiral Resolution

The racemic intermediate, 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, undergoes hydrogenation using palladium-on-carbon (Pd/C) in ethyl acetate. Chiral resolution is achieved via diastereomeric salt formation with L-(-)-dibenzoyl tartaric acid. This step produces S-(-)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline with an optical purity of >98% enantiomeric excess (ee). The CN101298452A patent details a 38% yield for this resolution step, attributed to recrystallization in 70% ethanol.

Ethoxymethylidene Cyclization and Carboxyl Protection

Reaction with ethoxymethylidene malonate (EMME) in polyphosphoric acid (PPA) at 130°C facilitates cyclization to form the benzo[i.j.]quinolizine core. Carboxyl protection follows using boric anhydride and acetic anhydride, yielding a borate ester intermediate. This step prevents undesired side reactions during subsequent piperidine condensation.

Piperidine Condensation and Deprotection

Condensation with 4-hydroxypiperidine in acetonitrile at 50–60°C introduces the critical C-8 substituent. Alkaline hydrolysis (3.5% NaOH) removes the borate protecting group, followed by acidification with HCl to precipitate S-(-)-nadifloxacin. The final step achieves a 62.6% yield and a melting point of 262°C (decomposition), consistent with literature values.

Table 1: Key Parameters in S-(-)-Nadifloxacin Synthesis

| Step | Reagents/Conditions | Yield (%) | Optical Purity (ee) |

|---|---|---|---|

| Quinoline Formation | H₂SO₄, nitrobenzene, 130°C | 78–85 | - |

| Chiral Resolution | L-(-)-dibenzoyl tartaric acid, ethyl acetate | 38 | >98 |

| Cyclization | EMME, polyphosphoric acid, 130°C | 74 | - |

| Deprotection/Hydrolysis | NaOH (3.5%), HCl | 62.6 | >99 |

Preparation of Water-Soluble Salts for Enhanced Bioavailability

Rationale for Salt Formation

Nadifloxacin’s poor aqueous solubility (0.1 mg/mL at 25°C) limits its use to topical formulations. Salt formation with pharmaceutically acceptable bases improves solubility, enabling parenteral administration. The CN101298452A patent highlights sodium, arginine, and lysine salts as optimal candidates.

S-(-)-Nadifloxacin-L-Arginine Salt Synthesis

The CN102532131A patent details a scalable method using dioxane as the reaction solvent:

- Reaction : S-(-)-nadifloxacin (100 g, 278 mmol) is suspended in dioxane (300 mL). L-arginine (48.4 g, 278 mmol) in water is added dropwise at 25°C.

- Crystallization : The mixture is heated to 50–60°C, stirred for 1.5 hours, and filtered. Dioxane (700 mL) is added to the filtrate, inducing crystallization at 30–35°C.

- Yield : 137 g (92%) of white crystalline powder is obtained, with a melting point of 210–212°C.

Table 2: Comparison of this compound Salts

| Salt Type | Solubility (mg/mL) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Free Acid | 0.1 | 262 (dec.) | - |

| L-Arginine | 12.4 | 210–212 | 92 |

| Sodium | 8.9 | 285–287 | 88 |

| Lysine | 10.6 | 218–220 | 85 |

Impurity Profiling and Control Strategies

Common Process-Related Impurities

The ACS Omega study identifies five critical impurities during levothis compound (the L-arginine salt) synthesis:

Mitigation Techniques

- Temperature Control : Maintaining hydrogenation at 25–30°C prevents over-reduction, which generates des-fluoro impurities.

- Column Chromatography : Silica gel chromatography (ethyl acetate:hexane = 3:7) isolates positional isomers with >99% purity.

- Crystallization Optimization : Using acetone-water mixtures (7:3) removes hydroxylated byproducts, reducing impurity levels to <0.1%.

Industrial-Scale Optimization and Process Economics

Catalyst Recycling

The CN101298452A patent discloses a Pd/C recovery rate of 95% via filtration and reactivation with hydrogen peroxide. This reduces catalyst costs by 40% in large-scale batches.

Analytical Validation and Quality Control

Análisis De Reacciones Químicas

Nadifloxacin undergoes various chemical reactions, including:

Substitution: Substitution reactions, such as glycosylation, can improve the solubility and bioavailability of this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and glycosylating agents . The major products formed from these reactions are derivatives of this compound with modified antibacterial properties .

Aplicaciones Científicas De Investigación

Treatment of Bacterial Skin Infections

Nadifloxacin has been shown to be effective against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Clinical trials have demonstrated its efficacy in treating various skin infections:

- Efficacy Against Common Bacterial Infections : A study involving 272 subjects compared this compound with mupirocin and framycetin. Results indicated that this compound significantly reduced infection symptoms, achieving higher clinical cure rates than framycetin by day 7 (97.8% vs. 0.8%) .

- Pediatric Applications : In a pediatric study comparing this compound with mupirocin for skin and soft tissue infections, both treatments achieved a clinical cure rate of 100% by day 15, with no significant adverse events reported .

Acne Treatment

This compound is also utilized in the management of acne vulgaris:

- Comparative Efficacy : A study comparing this compound with clindamycin over 12 weeks showed no significant difference in total lesion counts between the two groups, indicating that this compound is as effective as clindamycin in reducing both inflammatory and non-inflammatory acne lesions .

- Combination Therapy : Research has indicated that a combination of this compound and benzoyl peroxide is effective for treating mild to moderate acne, demonstrating comparable results to existing treatments like clindamycin-benzoyl peroxide .

Off-Label Uses

This compound has been reported in case studies for off-label applications:

- Green Nail Syndrome : Two cases were documented where patients with Pseudomonas aeruginosa infections of the nails were successfully treated with topical this compound after previous treatments failed . The application led to significant improvement within four months.

Safety Profile

This compound has been associated with minimal adverse effects, making it a safe choice for patients:

Mecanismo De Acción

Nadifloxacin exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents the bacteria from multiplying and ultimately leads to their death . Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .

Comparación Con Compuestos Similares

Comparison with Other Fluoroquinolones

Ozenoxacin

- Anti-inflammatory Effects: Both ozenoxacin and nadifloxacin inhibit p38 phosphorylation, a key pathway in inflammation. However, this compound shows weaker inhibitory effects in THP-1 monocytic cells compared to ozenoxacin .

- Spectrum of Activity: this compound demonstrates broader anti-MRSA activity in topical formulations, while ozenoxacin is primarily used for impetigo .

Orbifloxacin and Prulifloxacin

- Anti-Tuberculosis Activity: this compound, orbifloxacin, and prulifloxacin exhibit anti-Mycobacterium tuberculosis activity in vitro, with MIC values of 0.2–0.4 μg/mL. However, mithramycin outperforms these fluoroquinolones (MIC: 0.2 μg/mL) .

Structural Derivatives

- This compound glycosides (e.g., β-D-glucopyranoside derivatives) show enhanced solubility and retained antibacterial activity against MRSA, though clinical relevance remains understudied .

- Tricyclic fluoroquinolones like pazufloxacin and rufloxacin share structural similarities with this compound but differ in pharmacokinetic profiles due to heterocyclic modifications .

Table 1: Antibacterial Activity of this compound and Comparators

| Compound | MIC (μg/mL) | Key Pathogens Targeted | Notable Features |

|---|---|---|---|

| This compound | 0.2–0.4 | MRSA, P. acnes | Topical use, low irritation |

| Ozenoxacin | 0.06–0.25 | S. pyogenes, S. aureus | Superior anti-inflammatory |

| Orbifloxacin | 0.2–0.4 | M. tuberculosis | Broad-spectrum, systemic use |

| Mithramycin | 0.2 | M. tuberculosis | High cytotoxicity |

Comparison with Topical Antibiotics

Clindamycin

- Potency: Clindamycin exhibits stronger Propionibacterium acnes inhibition than this compound in microemulsion (ME) formulations. However, this compound’s nanoparticle formulations (95–560 nm) target hair follicles more effectively .

- Resistance Profile : this compound has a lower propensity to induce bacterial resistance compared to clindamycin in acne treatment .

Structural and Pharmacokinetic Comparisons

Formulation and Delivery Systems

Nanoparticles

Microemulsion Gels

Combination Therapies and Tolerability

- Adapalene Combination : Parallel use with this compound reduces acne severity by 81% and improves quality of life scores (p < 0.05) .

- Irritation Potential: this compound exhibits minimal irritation (mean score <1) when combined with benzoyl peroxide or retinoids .

Table 3: Clinical Efficacy in Acne Treatment

| Study Design | Treatment Duration | Efficacy Rate (%) | Tolerability Rating |

|---|---|---|---|

| This compound Monotherapy | 50 days | 81.3 | Excellent |

| This compound + Adapalene | 6 weeks | 89.0 | Good |

Actividad Biológica

Nadifloxacin is a topical antibacterial agent belonging to the fluoroquinolone class, primarily used for treating skin infections, including acne and bacterial skin infections. Its biological activity is characterized by its potent antimicrobial properties, particularly against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two key enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and relaxation of DNA, which is necessary for replication and transcription. The specific interactions of this compound with these enzymes lead to bacterial cell death by preventing proper DNA function .

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant efficacy against:

- Staphylococcus aureus (including MRSA)

- Streptococcus pyogenes

- Propionibacterium acnes

The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens indicate its potency:

| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.015 - 2.0 | 0.05 | 1.0 |

| Staphylococcus epidermidis | 0.03 - 2.0 | 0.5 | 2.0 |

| Propionibacterium acnes | 0.25 - 0.5 | 0.5 | 0.5 |

These results highlight this compound's superior efficacy compared to other topical antibiotics .

Case Studies

-

Acne Treatment Study :

A clinical trial involving 84 subjects compared the efficacy of this compound with clindamycin in treating acne vulgaris over eight weeks. The this compound group showed a significant reduction in both inflammatory and non-inflammatory lesions, achieving a clinical cure rate comparable to clindamycin . -

Green Nail Syndrome :

Two cases of Green Nail Syndrome caused by Pseudomonas aeruginosa were successfully treated with topical this compound over six weeks, demonstrating its effectiveness beyond typical indications . -

Skin and Soft Tissue Infections (SSTIs) :

In a study involving pediatric patients with SSTIs, this compound was found to be equally efficacious as mupirocin, with a clinical cure rate of 100% in the this compound group at day 15 .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal adverse effects in clinical studies. In trials comparing it with other topical agents, no significant side effects were noted, and patient tolerance was high .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through mutations in the target enzymes or overexpression of efflux pumps such as NorA. Studies have shown that strains with mutations in DNA gyrase or topoisomerase IV exhibit significantly increased MICs, indicating reduced susceptibility to the drug .

Q & A

Q. What is the molecular mechanism of action of nadifloxacin against Gram-positive bacteria, and how does it differ from systemic fluoroquinolones?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. Unlike systemic fluoroquinolones (e.g., ciprofloxacin), this compound’s topical application limits systemic absorption, reducing resistance selection pressure. Its enhanced lipophilicity allows deeper penetration into sebaceous follicles, making it effective against Cutibacterium acnes in acne vulgaris . In vitro studies show this compound retains activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, likely due to reduced efflux pump expression compared to other fluoroquinolones .

Q. How should researchers design in vitro susceptibility testing for this compound to account for its unique pharmacokinetic properties?

Use agar dilution or broth microdilution methods with Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for fastidious skin pathogens like C. acnes. Incubate under aerobic and anaerobic conditions (e.g., 37°C for 24–48 hours) to reflect its dual activity against aerobic and anaerobic Gram-positive bacteria. Minimum inhibitory concentration (MIC) thresholds should align with Clinical and Laboratory Standards Institute (CLSI) guidelines, with MIC ≤0.5 µg/mL indicating susceptibility .

Q. What are the key differences between in vitro and in vivo efficacy models for this compound in acne vulgaris research?

In vitro models focus on MIC determination against C. acnes, while in vivo studies require murine abscess models or human sebocyte cultures to assess follicular penetration and anti-inflammatory effects (e.g., IL-1α/IL-6 suppression). Clinical trials must include patient-reported outcomes (e.g., Acne Quality of Life Index) and standardized severity scales (e.g., Global Acne Grading System) to evaluate real-world efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy against Gram-negative bacteria be resolved methodologically?

Early studies reported activity against E. coli and Pseudomonas aeruginosa , but recent clinical isolates show resistance. To resolve contradictions:

- Perform comparative genomic analysis of historical vs. contemporary strains to identify resistance mutations (e.g., gyrA or parC mutations).

- Use time-kill assays to assess bactericidal activity at concentrations achievable in sebum (1–5 µg/g).

- Validate findings with confocal microscopy to confirm bacterial membrane penetration in lipid-rich environments .

Q. What experimental strategies are recommended to investigate this compound’s anti-inflammatory effects independent of antibacterial activity?

- Use C. acnes-stimulated monocyte cultures (e.g., THP-1 cells) to measure cytokine suppression (IL-1α, IL-6) via ELISA.

- Compare wild-type and DNA gyrase-deficient mutants to isolate immunomodulatory effects.

- Employ transcriptomic profiling (RNA-seq) to identify pathways like NF-κB or MAPK inhibition .

Q. How should researchers design studies to assess the risk of antimicrobial resistance (AMR) development with long-term topical this compound use?

- Conduct serial passage experiments: Expose C. acnes or S. aureus to subinhibitory this compound concentrations over 30 generations. Monitor MIC shifts and genomic changes via whole-genome sequencing.

- Use in vivo biofilm models (e.g., porcine skin grafts) to evaluate resistance emergence in polymicrobial communities.

- Cross-reference with epidemiological data from post-marketing surveillance studies .

Q. What statistical methods are optimal for analyzing conflicting clinical trial data on this compound combination therapies (e.g., with adapalene)?

Apply mixed-effects models to account for multicentric variability in uncontrolled studies. For example, in a study comparing this compound + adapalene vs. monotherapy, use:

- Cochran-Mantel-Haenszel tests for stratified analysis of lesion count reduction.

- Kaplan-Meier survival analysis for time-to-relapse differences.

- Sensitivity analysis to adjust for confounding variables like baseline severity .

Methodological Guidelines

Q. How to ensure reproducibility in preclinical studies of this compound’s sebum penetration kinetics?

- Standardize sebum collection methods (e.g., Sebutape® patches from acne patients).

- Use Franz diffusion cells with synthetic membranes mimicking follicular lipid composition.

- Report data as mean ± SD with at least three independent replicates, following NIH preclinical reporting guidelines .

Q. What are the ethical considerations for pediatric trials involving this compound, based on existing regulatory frameworks?

- Obtain informed assent from children ≥7 years and parental consent.

- Adhere to ICMR guidelines for pediatric antimicrobial trials, including:

- Dose adjustments based on body surface area.

- Mandatory safety monitoring for local irritation and systemic absorption .

Q. How to address limitations in existing pharmacokinetic models for topical this compound?

- Develop physiologically based pharmacokinetic (PBPK) models incorporating follicular density and sebum production rates.

- Validate with microdialysis studies in human volunteers to measure unbound drug concentrations in dermis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.